molecular formula C22H16ClN5O5 B125618 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime CAS No. 150445-97-9

1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime

Cat. No.: B125618
CAS No.: 150445-97-9
M. Wt: 465.8 g/mol
InChI Key: BFBKOBZOHCVZBE-WYMPLXKRSA-N
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Preparation Methods

The preparation of Bentipimine involves several synthetic routes and reaction conditions. One common method includes the synthesis of mixed anhydrides by adding one equivalent of 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-methyl carboxylate-3-carboxylic acid to an organic solvent. This is followed by adding 1.1-1.4 equivalents of chlorophosphite under alkaline conditions and reacting at a temperature ranging from 20 to 30°C for 1-2 hours . The synthesis of Bentipimine is completed by adding 0.9-1.1 equivalents of N-benzyl-3-hydroxypiperidine to the reaction liquid of the mixed anhydrides, stirring at a temperature ranging from 20 to 30°C for 5-15 minutes, and refluxing for 4-6 hours .

Chemical Reactions Analysis

Scientific Research Applications

Bentipimine has a wide range of scientific research applications. It is used in chemistry for studying various reactions and mechanisms. In biology, it is used to investigate its effects on different biological pathways and molecular targets. In medicine, Bentipimine is studied for its potential therapeutic effects and interactions with other drugs . Additionally, it has industrial applications in the synthesis of other chemical compounds and materials .

Mechanism of Action

The mechanism of action of Bentipimine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors and enzymes, thereby modulating their activity. The precise molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Properties

CAS No.

150445-97-9

Molecular Formula

C22H16ClN5O5

Molecular Weight

465.8 g/mol

IUPAC Name

(E)-1-[1-[(4-chlorophenyl)methyl]-5-nitrobenzimidazol-2-yl]-N-[(3-nitrophenyl)methoxy]methanimine

InChI

InChI=1S/C22H16ClN5O5/c23-17-6-4-15(5-7-17)13-26-21-9-8-19(28(31)32)11-20(21)25-22(26)12-24-33-14-16-2-1-3-18(10-16)27(29)30/h1-12H,13-14H2/b24-12+

InChI Key

BFBKOBZOHCVZBE-WYMPLXKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-]

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-]

Synonyms

1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime

Origin of Product

United States

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